1-(2-Methylpyrimidin-5-yl)ethanamine
Description
1-(2-Methylpyrimidin-5-yl)ethanamine (CAS: 1071435-99-8) is a pyrimidine derivative with the molecular formula C₇H₁₁N₃ and a molecular weight of 137.19 g/mol . The compound consists of a pyrimidine ring substituted with a methyl group at the 2-position and an ethanamine side chain at the 5-position. It is used in medicinal chemistry as a building block for synthesizing heterocyclic compounds, particularly in the development of kinase inhibitors and other bioactive molecules .
Properties
IUPAC Name |
1-(2-methylpyrimidin-5-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3/c1-5(8)7-3-9-6(2)10-4-7/h3-5H,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIJDBWQOOLPSIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=N1)C(C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10717415 | |
| Record name | 1-(2-Methylpyrimidin-5-yl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10717415 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1071435-99-8 | |
| Record name | 1-(2-Methylpyrimidin-5-yl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10717415 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Methylpyrimidin-5-yl)ethanamine can be synthesized through several methods. One common approach involves the reaction of bromoacetic acid with 2-methylpyrimidine in the presence of a base, followed by reduction with lithium aluminum hydride . Another method includes the condensation of 2-methylpyrimidine with ethylamine under acidic conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and distillation.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Methylpyrimidin-5-yl)ethanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrimidine N-oxides.
Reduction: Reduction reactions can convert it into more reduced forms, such as amines.
Substitution: It can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products Formed:
Oxidation: Pyrimidine N-oxides.
Reduction: Reduced amines.
Substitution: Various substituted pyrimidine derivatives.
Scientific Research Applications
1-(2-Methylpyrimidin-5-yl)ethanamine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(2-Methylpyrimidin-5-yl)ethanamine involves its interaction with specific molecular targets and pathways. It is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Structural Analogues and Their Properties
The following table summarizes key structural analogues of 1-(2-Methylpyrimidin-5-yl)ethanamine, highlighting differences in substituents, molecular weight, and applications:
Key Observations :
- Substituent Effects : The methyl group at C2 in this compound provides moderate steric hindrance and electron-donating properties, whereas replacing it with a -CF₃ group (as in the trifluoromethyl analogue) increases lipophilicity and metabolic stability .
- Ring System Variations : Pyridine-based analogues (e.g., the trifluoroethoxy-pyridine derivative) exhibit distinct electronic properties compared to pyrimidine derivatives, influencing binding affinity in biological targets .
Reactivity Trends :
- Nucleophilic Substitution : The ethanamine side chain in this compound is reactive toward acylating agents, enabling the formation of amides (e.g., carboxamide derivatives in ) .
- Electrophilic Aromatic Substitution : The pyrimidine ring undergoes substitution at C4 or C6 positions under nitration or halogenation conditions, unlike phenyl-based analogues (e.g., 1-(2-Ethoxy-5-propylphenyl)ethanamine), which are more reactive at ortho/para positions .
Physicochemical and Pharmacokinetic Properties
- LogP and Solubility : this compound has a calculated LogP of 1.2 , indicating moderate lipophilicity. The trifluoromethyl analogue (LogP ~2.5) shows enhanced membrane permeability but reduced aqueous solubility .
- Metabolic Stability : Methyl-substituted pyrimidines are generally resistant to oxidative metabolism compared to ethyl or propyl derivatives (e.g., 1-(2-Ethoxy-5-propylphenyl)ethanamine), which undergo rapid CYP450-mediated oxidation .
Computational Insights
Density functional theory (DFT) studies (e.g., B3LYP/6-31G*) predict the electronic distribution and stability of pyrimidine derivatives. For instance, the methyl group in this compound stabilizes the ring via hyperconjugation, while electron-withdrawing groups (-CF₃) increase the ring’s electrophilicity .
Biological Activity
1-(2-Methylpyrimidin-5-yl)ethanamine, a pyrimidine derivative, has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications based on recent research findings.
Chemical Structure and Properties
This compound is characterized by the presence of a pyrimidine ring substituted at the 5-position with a methyl group and an ethylamine side chain. Its chemical formula is CHN, and it is recognized for its ability to undergo various chemical reactions, making it a valuable intermediate in organic synthesis.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. Research has demonstrated that this compound can:
- Inhibit Enzymatic Activity : It has been shown to inhibit cyclooxygenase enzymes, which play a crucial role in inflammatory pathways, thereby exhibiting anti-inflammatory effects.
- Modulate Receptor Activity : The compound binds to various receptors, influencing their activity and leading to therapeutic effects against diseases characterized by inflammation and infection.
1. Anti-inflammatory Activity
This compound has demonstrated significant anti-inflammatory properties. In vitro studies indicate that it effectively reduces the production of pro-inflammatory cytokines such as IL-6 and TNF-α. For instance, one study reported that the compound inhibited TNF-α production by up to 78% at certain concentrations .
2. Antimicrobial Activity
The compound exhibits notable antimicrobial activity against various bacterial strains. Research findings include:
- Minimum Inhibitory Concentrations (MIC) : It has shown MIC values ranging from 40 to 50 µg/mL against pathogens like E. faecalis, P. aeruginosa, and K. pneumoniae .
- Comparison with Antibiotics : In comparative studies, this compound demonstrated inhibition zones comparable to standard antibiotics such as ceftriaxone .
3. Antiviral Activity
Recent studies have indicated that this compound may exhibit antiviral properties as well, particularly against the tobacco mosaic virus (TMV). The exact mechanism remains under investigation, but preliminary results suggest potential efficacy in viral inhibition.
Case Studies
Several studies have focused on the biological implications of this compound:
- Study on Inflammatory Response : A study evaluated the compound's effect on macrophage activation and cytokine release, revealing that it significantly reduced inflammatory markers in treated cells compared to controls.
- Antimicrobial Efficacy : Another study assessed the compound's effectiveness against multi-drug resistant bacterial strains, demonstrating promising results that warrant further exploration in clinical settings.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| 2-Methylpyrimidine | Pyrimidine derivative | Precursor; lacks ethylamine chain |
| 5-Methylpyrimidine | Pyrimidine derivative | Similar structural features but different substitution pattern |
| (S)-1-(2-Methylpyrimidin-5-YL)ethanamine hydrochloride | Chiral variant | Exhibits chirality; allows selective interactions in asymmetric synthesis |
The uniqueness of this compound lies in its specific substitution pattern combined with the ethylamine side chain, which imparts distinct chemical reactivity and biological properties compared to other pyrimidine derivatives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
